

Advanced Characterization of 9-Methyltetradecanoic Acid: Structural Dynamics and Bio-Functional Applications

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Tetradecanoic acid, 9-methyl-*

CAS No.: 17001-21-7

Cat. No.: B3245592

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Executive Summary

9-Methyltetradecanoic acid (9-MTD) is a mid-chain branched-chain fatty acid (BCFA) with the molecular formula $C_{15}H_{30}O_2$. Unlike its terminal-branched counterparts (iso- and anteiso-pentadecanoic acid) which are ubiquitous in bacterial membranes, 9-MTD represents a specialized lipid subclass where the methyl branch is located deep within the hydrophobic core (position C9). This structural feature creates a permanent steric "kink" analogous to a cis-double bond but with superior oxidative stability.

This guide analyzes the molecular architecture, physicochemical behavior, and emerging biological relevance of 9-MTD, specifically in the context of membrane thermodynamics and potential pharmacological applications.

Molecular Architecture and Stereochemistry

The defining feature of 9-MTD is the methylation at the ninth carbon of the tetradecanoic (myristic) acid backbone. This mid-chain branching fundamentally alters the molecule's packing density compared to linear myristic acid (C14:0) or terminal-branched isomers.

Structural Specifications

| Property | Specification |
|---------------------|---|
| IUPAC Name | 9-Methyltetradecanoic acid |
| Common Synonyms | 9-Methylmyristic acid; C15:0 branched |
| CAS Registry Number | 17001-21-7 |
| Molecular Formula | C ₁₅ H ₃₀ O ₂ |
| Molecular Weight | 242.40 g/mol |
| SMILES | <chem>CCCCC(C)CCCCCCCC(=O)O</chem> |
| Chirality | The C9 position is a stereocenter. ^{[1][2]} Natural sources often yield specific enantiomers (typically R or S depending on the biosynthetic enzyme), though synthetic standards are frequently racemic. |

The "Mid-Chain Kink" Effect

In a phospholipid bilayer, linear fatty acids pack tightly via van der Waals forces, increasing membrane rigidity. The C9-methyl group of 9-MTD introduces a steric volume of approximately 20–25 Å³ that disrupts this packing.

- **Comparison to Unsaturated Lipids:** Like oleic acid (C18:1), 9-MTD increases membrane fluidity. However, unlike unsaturated lipids, it lacks the double bond susceptible to lipid peroxidation (ROS attack), making it a "stable fluidizer."

Physicochemical Profile

The thermodynamic properties of 9-MTD are dictated by the disruption of crystal lattice energy caused by the methyl branch.

Key Physical Properties

| Parameter | Value / Behavior | Context |
|----------------------------------|---|--|
| Melting Point | < 25°C (Est.) ^[1] | Significantly lower than n-pentadecanoic acid (51–53°C) due to packing disruption. Likely liquid or semi-solid at room temp. |
| LogP (Lipophilicity) | ~6.5 | Highly lipophilic; partitions exclusively into membrane bilayers or hydrophobic pockets. |
| Critical Packing Parameter (CPP) | > 1.0 | The bulky tail favors the formation of inverted hexagonal phases (H _{II}) in pure lipid systems, promoting membrane fusion events. |
| Solubility | Insoluble in water; Soluble in Ethanol, Chloroform, DMSO. | Standard lipid solubility profile. |

Natural Occurrence and Biosynthesis

While less common than iso/anteiso BCFAs, 9-MTD has been identified in specific biological niches, suggesting a role in specialized membrane adaptation and secondary metabolism.

Biological Sources^{[3][4][5][6][7][8][9][10]}

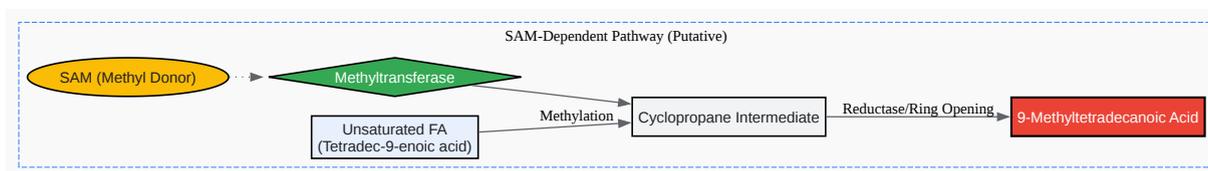
- Camelus dromedarius (Camel) Hump Fat:
 - Identified in "Hachi fat" at concentrations of ~1.67%.
 - Function: Likely contributes to the fluidity of storage fats in the hump, allowing lipid mobilization at varying desert temperatures.
- Cinnamomum cassia (Cinnamon) Bark:
 - Detected in the essential oil fraction.^[3]

- Function: Part of the plant's lipophilic defense profile against microbial pathogens.
- Marine Sponges (*Erylus goffrilleri*):
 - Often found as methoxylated derivatives, pointing to a marine bacterial symbiont origin.

Biosynthetic Pathway

In bacteria and plants, mid-chain methylation typically occurs via one of two pathways:

- S-Adenosylmethionine (SAM) Dependent Methylation: A methyltransferase enzyme attacks a double bond of an unsaturated fatty acid precursor (e.g., myristoleic acid), followed by reduction.
- Polyketide Synthase (PKS) Incorporation: Incorporation of a methylmalonyl-CoA unit instead of malonyl-CoA during chain elongation at the 9th cycle.



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Figure 1: Putative biosynthetic route via SAM-dependent methylation of an unsaturated precursor, a common mechanism for mid-chain BCFA production in bacteria.

Chemical Synthesis Protocol

For research applications requiring high purity (>98%), chemical synthesis is preferred over extraction. The following protocol utilizes a Wittig Reaction strategy, which offers precise control over the branch position.

Retrosynthetic Analysis

- Target: 9-Methyltetradecanoic acid (C15).
- Disconnection: C8-C9 bond formation.
- Fragments:
 - Fragment A: C8-Phosphonium salt (derived from 8-bromo-octanoic acid ester).
 - Fragment B: C7-Ketone (2-heptanone) - Note: Using 2-heptanone with a C8-ylide places the methyl at the junction.

Step-by-Step Methodology

Reagents: 8-Bromooctanoic acid ethyl ester, Triphenylphosphine (PPh₃), 2-Heptanone, Sodium Hydride (NaH), H₂/Pd-C.

- Phosphonium Salt Formation:
 - Reflux 8-bromooctanoic acid ethyl ester (1.0 eq) with PPh₃ (1.1 eq) in acetonitrile for 24h.
 - Precipitate with cold ether to yield the phosphonium bromide salt.
- Wittig Olefination:
 - Suspend salt in dry THF under Argon. Add NaH (2.0 eq) at 0°C to generate the ylide (orange color).
 - Add 2-heptanone (1.1 eq) dropwise. Stir at room temperature for 12h.
 - Result: Formation of Ethyl 9-methyltetradec-8-enoate (mixture of E/Z isomers).
- Hydrogenation (Saturation):
 - Dissolve the alkene intermediate in Ethanol.
 - Add 10% Pd/C catalyst (10 wt%). Stir under H₂ atmosphere (balloon pressure) for 4h.

- Filter through Celite to remove Pd/C.
- Hydrolysis:
 - Treat the saturated ester with KOH in EtOH/H₂O (reflux 2h).
 - Acidify with HCl to pH 2.[4] Extract with Hexane.[5]
 - Yield: 9-Methyltetradecanoic acid (Racemic).

Analytical Characterization

Validating the structure requires distinguishing the 9-methyl isomer from other naturally occurring isomers (like 12-methyl or 13-methyl).

Gas Chromatography-Mass Spectrometry (GC-MS)[8]

- Molecular Ion (M⁺): m/z 242 (weak).
- Methyl Ester Derivative (M⁺): m/z 256.[6][7]
- Diagnostic Fragmentation:
 - McLafferty Rearrangement: The methyl branch at C9 disrupts the standard fragmentation pattern of straight-chain FAs.
 - Hydrocarbon Fragments: Look for enhanced peaks corresponding to cleavage adjacent to the methyl branch (alpha-cleavage), generating fragments at m/z 155 (C9-C14 fragment) or m/z 127 (C1-C8 fragment + H).
 - Base Peak: m/z 74 (McLafferty rearrangement ion of the methyl ester headgroup) remains prominent.

NMR Spectroscopy (¹H)

- Terminal Methyl (C14): Triplet at ~0.88 ppm.
- Branch Methyl (C9-Me): Doublet at ~0.85 ppm (distinct from terminal methyl).

- Alpha-Methylene (C2): Triplet at ~2.30 ppm.

Biological Applications & Therapeutic Potential[4][5][8][10][15][16]

Membrane Fluidity Modulation

9-MTD is a potent tool for liposome engineering. Incorporating 9-MTD into synthetic liposomes prevents phase transition (crystallization) during storage, improving the shelf-life of lipid nanoparticle (LNP) drug delivery systems. Its "stable fluidizer" property makes it superior to unsaturated lipids for long-term stability.

Anticancer Research (The BCFA Connection)

Research into the structural isomer 13-methyltetradecanoic acid (13-MTD) has demonstrated significant apoptotic activity against cancer cells via p-AKT downregulation.

- Hypothesis for 9-MTD: While 13-MTD is the primary candidate, 9-MTD shares the critical BCFA lipophilicity and membrane-perturbing capability. It is hypothesized to act via a similar mechanism: incorporating into the cancer cell membrane, altering lipid raft dynamics, and disrupting survival signaling pathways (PI3K/Akt).
- Specific Utility: 9-MTD's mid-chain branch may offer higher efficacy in disrupting ordered lipid domains (rafts) compared to the terminal branch of 13-MTD.

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